molecular formula C26H26N4O5 B3204812 N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1040634-01-2

N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B3204812
CAS No.: 1040634-01-2
M. Wt: 474.5 g/mol
InChI Key: RFMBRKBVXZGQAH-UHFFFAOYSA-N
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Description

The compound N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex molecule featuring:

  • A 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group.
  • A 2-oxo-1,2-dihydropyridine core substituted with methyl groups at positions 4 and 4.
  • An N-(2-ethoxyphenyl)acetamide side chain.

However, the provided evidence lacks direct pharmacological or synthetic data for this specific compound, necessitating extrapolation from structurally related analogues.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-5-34-21-9-7-6-8-20(21)27-22(31)15-30-17(3)14-16(2)23(26(30)32)25-28-24(29-35-25)18-10-12-19(33-4)13-11-18/h6-14H,5,15H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMBRKBVXZGQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methoxybenzohydrazide with an appropriate nitrile under acidic conditions.

    Synthesis of the pyridine ring: The oxadiazole intermediate is then reacted with 2,4-pentanedione in the presence of a base to form the pyridine ring.

    Acylation: The resulting compound is acylated with 2-ethoxybenzoyl chloride to introduce the ethoxyphenyl group.

    Final coupling: The final product is obtained by coupling the acylated intermediate with acetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Key Structural Features Biological Activity / Use Reference
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Methoxy-substituted acetamide, oxazolidinone ring Fungicide
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (3c) Thiazolidinone ring, nitro-phenylacetamide, methoxy-phenoxy group Hypoglycemic activity in mice
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide (, compound o) Dipeptidic backbone, 2-oxotetrahydropyrimidinyl group Stereochemical complexity (pharmacokinetics)
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-...acetamide (6y) Chlorobenzoyl-indole, tert-butylphenylacetamide Not specified (structural characterization)
Key Observations:

Oxadiazole vs. Thiazolidinone/Oxazolidinone Rings: The target compound’s 1,2,4-oxadiazole ring (electron-deficient) contrasts with the thiazolidinone (electron-rich) in compound 3c and the oxazolidinone in oxadixyl . These differences influence reactivity and binding affinity. Oxadiazoles are typically more resistant to hydrolysis compared to oxazolidinones, enhancing metabolic stability.

Substituent Effects: The 2-ethoxyphenyl group in the target compound may confer lipophilicity compared to the 4-nitrophenyl group in 3c, which introduces electron-withdrawing effects . The 4-methoxyphenyl substituent on the oxadiazole ring could enhance π-π stacking interactions, similar to the methoxy-phenoxy group in 3c .

Dihydropyridine Core :

  • The 2-oxo-1,2-dihydropyridine moiety is rare in the analogues reviewed. Its presence in the target compound may modulate solubility and hydrogen-bonding capacity compared to simpler acetamide derivatives.

Hypoglycemic Activity (Compound 3c):

Compound 3c demonstrated hypoglycemic activity in murine models (reducing blood glucose by 32–38% at 50 mg/kg) via thiazolidinone-mediated PPAR-γ activation .

Fungicidal Activity (Oxadixyl):

Oxadixyl’s oxazolidinone-acetamide structure targets fungal RNA polymerase . The target compound’s ethoxyphenyl group may reduce antifungal potency compared to oxadixyl’s dimethylphenyl substituent, which enhances membrane permeability.

Stereochemical Considerations ():

Stereoisomers like compound o highlight the importance of chirality in pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide

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